
Scopoline
概要
準備方法
合成経路と反応条件
スコポリンは、さまざまな方法で合成することができます。 一般的な方法の1つは、Duboisia myoporoidesやDuboisia leichhardtiiなどの植物からの抽出です . このプロセスには、通常、次の手順が含まれます。
抽出: 植物材料は、メタノールやエタノールなどの溶媒を使用して溶媒抽出されます。
精製: 粗抽出物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます。
工業的生産方法
スコポリンの工業的生産には、多くの場合、トロパンアルカロイドを豊富に含む植物の大量栽培が含まれます。 抽出されたアルカロイドは、次に化学処理を受けてスコポリンが単離されます。 磁場誘起結晶化などの高度な技術が、最終製品の効率と純度を向上させるために使用されてきました .
化学反応の分析
反応の種類
スコポリンは、次のようなさまざまな化学反応を起こします。
酸化: スコポリンは、酸化されてスコピンを形成することができます。
還元: 還元反応によって、スコポリンをその還元型に変換することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤.
主な生成物
スコピン: 酸化によって形成されます。
還元型スコポリン: 還元反応によって形成されます.
科学的研究の応用
Motion Sickness
Scopolamine is widely recognized for its efficacy in preventing and treating motion sickness. A systematic review of 14 randomized controlled trials indicated that scopolamine is more effective than placebo in reducing nausea and vomiting associated with motion sickness. The drug can be administered via transdermal patches or orally, with evidence suggesting it is less likely to cause drowsiness compared to antihistamines .
Table 1: Efficacy of Scopolamine for Motion Sickness
Study | Sample Size | Administration Method | Efficacy Compared to Placebo | Side Effects |
---|---|---|---|---|
Cochrane Review (2011) | 1025 | Transdermal, oral | Significant reduction in symptoms | Dry mouth more common than antihistamines |
Khajavi et al. (2023) | 40 | Oral | Effective in combination with citalopram | No serious adverse effects reported |
Postoperative Nausea and Vomiting
Scopolamine is also utilized for the prevention of postoperative nausea and vomiting (PONV). It is often used in conjunction with other antiemetics to enhance efficacy. The transdermal delivery system allows for sustained release, making it a practical choice for patients undergoing surgery .
Antidepressant Effects
Recent studies have explored scopolamine's potential as an antidepressant. Research indicates that scopolamine may exert rapid antidepressant effects, particularly in individuals with treatment-resistant depression. A clinical trial demonstrated that patients receiving scopolamine showed significant reductions in depression scores compared to those on placebo .
Table 2: Clinical Trials on Scopolamine as an Antidepressant
Study | Sample Size | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
Khajavi et al. (2023) | 40 | 42 days | HDRS, MADRS scores | Significant reduction in scores (p < 0.001) |
Zhou et al. (2023) | 60 | 6 weeks | Response rate (50% reduction) | 72.7% response rate across groups |
Cognitive Function Studies
Scopolamine has been used as a pharmacological model to study cognitive impairment similar to that observed in Alzheimer’s disease (AD). Studies have shown that scopolamine administration leads to changes in functional brain connectivity akin to those seen in AD patients, making it a valuable tool for understanding cholinergic dysfunction .
作用機序
スコポリンは、ムスカリン性アセチルコリン受容体の競合的アンタゴニストとして作用することにより、その効果を発揮します。 この作用は、中枢神経系と末梢神経系におけるアセチルコリンの効果を阻害し、その抗コリン作用をもたらします . 主要な分子標的は、平滑筋収縮や腺分泌などのさまざまな生理学的プロセスに関与するムスカリン性受容体です .
類似化合物との比較
スコポリンは、アトロピンやヒヨスチアミンなどの他のトロパンアルカロイドとよく比較されます。 3つの化合物はすべて、同様の抗コリン作用を共有していますが、スコポリンは、血液脳関門をより容易に通過できるという点で独特であり、中枢神経系への顕著な影響をもたらします . これは、スコポリンが乗り物酔いや術後悪心の治療に特に効果的である理由です .
類似化合物
アトロピン: 抗コリン作用を持つ別のトロパンアルカロイドですが、中枢神経系への浸透は少ないです。
ヒヨスチアミン: スコポリンに似ていますが、薬物動態が異なります.
生物活性
Scopoline, a lesser-known alkaloid derived from the plant Scopolia, has garnered attention for its biological activities, particularly in relation to its neuropharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
This compound is primarily recognized as a muscarinic receptor antagonist, similar to scopolamine. It exerts its effects by inhibiting the activity of acetylcholine at muscarinic receptors, which are crucial for various physiological processes, including cognition and memory. The blockade of these receptors can lead to significant alterations in neurotransmitter release and neuronal excitability.
Key Mechanisms:
- Anticholinergic Effects : this compound inhibits the parasympathetic nervous system by blocking muscarinic acetylcholine receptors (mAChRs), leading to decreased cholinergic activity in the brain.
- Neurophysiological Changes : Research indicates that administration of this compound can mimic cognitive deficits associated with Alzheimer’s Disease (AD), suggesting its potential utility in studying neurodegenerative conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored through various studies, revealing important parameters such as absorption, distribution, metabolism, and elimination.
Parameter | Value |
---|---|
Cmax | 8.16 ± 0.67 ng/mL (test tablet) |
t1/2 | 2.83 ± 0.45 h (test tablet) |
tmax | 1.25 ± 0.27 h (test tablet) |
AUC(0-12h) | 25.06 ± 3.75 h·ng/mL (test tablet) |
MRT(0-12h) | 3.38 ± 0.34 h (test tablet) |
These values indicate that this compound is absorbed relatively quickly after administration and has a moderate half-life, suggesting a potential for sustained effects when formulated appropriately .
Cognitive Effects
This compound's anticholinergic properties have been linked to cognitive impairments. Studies show that it can reduce long-term encoding-related activity in the brain, which is crucial for memory formation . This has led researchers to investigate its role in models of cognitive dysfunction.
Case Studies
- Scopolamine-Induced Memory Dysfunction : In experimental models, this compound has been used to induce memory deficits similar to those seen in AD. The administration of cholinesterase inhibitors alongside this compound has demonstrated improvements in cognitive tasks, suggesting potential therapeutic strategies for memory enhancement .
- Neurophysiological Studies : A study involving healthy elderly participants showed that scopolamine administration resulted in altered brain connectivity patterns that resemble those observed in AD patients, providing insights into its effects on brain function .
特性
IUPAC Name |
(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4-,5-,6+,7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPURSNXMUDAE-RLMOJYMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032332 | |
Record name | Scopoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-27-4 | |
Record name | Oscine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Scopoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGW80D8GKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。